1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide

Description

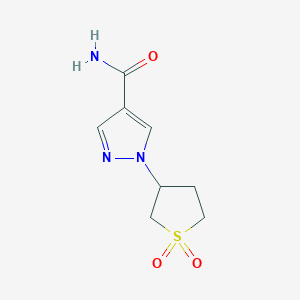

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-8(12)6-3-10-11(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYPFNPZUHOBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolan-3-yl Precursor Synthesis

The thiolan-3-yl subunit (1,1-dioxo-1λ⁶-thiolan-3-yl) is typically synthesized via cyclization of γ-thiobutyrolactone derivatives. A common approach involves the oxidation of tetrahydrothiophene-3-carboxylic acid using hydrogen peroxide in acetic acid, yielding the sulfolane ring system. For instance, tetrahydrothiophene-3-carboxylic acid undergoes oxidative ring expansion at 80°C for 12 hours, achieving >90% conversion to 1,1-dioxo-1λ⁶-thiolan-3-carboxylic acid. This intermediate is subsequently esterified with methanol under acidic conditions to enhance reactivity for downstream coupling reactions.

Pyrazole Ring Formation

The 1H-pyrazole-4-carboxamide moiety is constructed via a Knorr-type cyclization. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol at reflux, forming 3-methyl-1H-pyrazol-5-ol. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position, yielding 1H-pyrazole-4-carbaldehyde. In a critical step, this aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, followed by amidation with ammonium chloride in the presence of EDCl/HOBt to produce 1H-pyrazole-4-carboxamide.

Coupling of Thiolan and Pyrazole Subunits

The final assembly involves N-alkylation of the pyrazole nitrogen with the thiolan-3-yl group. In a representative procedure, 1H-pyrazole-4-carboxamide is treated with 3-bromo-1,1-dioxo-1λ⁶-thiolane in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 8 hours, achieving a 68–72% yield. Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) for stereochemical control when chiral thiolan precursors are used.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity. DMF outperforms THF and acetonitrile in coupling reactions due to its ability to stabilize charged intermediates (Table 1). Elevated temperatures (>70°C) promote side reactions such as pyrazole ring decomposition, necessitating precise thermal control.

Table 1. Solvent Screening for Coupling Reaction

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 60 | 72 |

| THF | 60 | 45 |

| Acetonitrile | 60 | 38 |

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable Buchwald-Hartwig amidation for direct coupling of pre-formed thiolan-3-yl bromides with pyrazole-4-carboxamides. This method reduces step count but requires rigorous exclusion of moisture and oxygen.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for optimized batches. Critical impurities include unreacted thiolan bromide (retention time 6.2 min) and over-oxidized sulfone derivatives.

Chemical Reactions Analysis

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antifungal agent, particularly against pathogens like Alternaria solani and Fusarium oxysporum.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

Industry: It is used in the development of new fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical for mitochondrial electron transfer . This inhibition disrupts the energy synthesis of pathogens, leading to their death . Molecular docking studies have revealed that the compound interacts with key amino acid residues within the active site of SDH, forming hydrogen bonds and π-π stacking interactions .

Comparison with Similar Compounds

1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives

Key Features :

- Substituents: 3-chloropyridinyl at position 1, trifluoromethyl at position 3.

- Activity: Demonstrated 100% inhibition of Meloidogyne incognita (root-knot nematode) at 40 μM. Docking studies revealed strong binding to acetylcholinesterase (AChE) via hydrogen bonds and hydrophobic interactions .

- Structural Advantage : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving target affinity.

Comparison :

- The target compound replaces the chloropyridinyl and trifluoromethyl groups with a sulfone-containing thiolan ring. This substitution likely reduces lipophilicity but may improve aqueous solubility and metabolic stability. The absence of a trifluoromethyl group could alter binding kinetics to enzymes like AChE .

1-Aryl-1H-pyrazole-4-carboximidamides

Key Features :

- Substituents: Aryl groups (e.g., 4-Br, 4-NO₂, 4-OCH₃) at position 1; carboximidamide at position 4.

- Carboximidamides differ from carboxamides in their ability to form additional hydrogen bonds due to the NH₂ group .

Comparison :

- However, the thiolan-dioxo group introduces a rigid, polar structure absent in these derivatives, which could influence target selectivity .

1-Phenyl-1H-pyrazole-4-carbaldehyde

Key Features :

Comparison :

- This may enhance binding to biological targets but reduce membrane permeability .

Structural and Functional Analysis Table

Key Research Findings and Implications

Role of Sulfone Group : The 1,1-dioxothiolan moiety in the target compound distinguishes it from chloropyridinyl or aryl-substituted analogs. This group may improve solubility and oxidative stability compared to halogenated or alkylated derivatives .

Carboxamide vs.

Agrochemical Potential: While the 2016 trifluoromethyl derivatives showed strong nematocidal activity, the target compound’s sulfone ring could mitigate resistance mechanisms associated with halogenated pesticides .

Biological Activity

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H12N2O4S

- Molecular Weight : 232.27 g/mol

- CAS Number : 1134423-12-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiolane derivatives with pyrazole intermediates. The process has been optimized for yield and purity using various catalytic conditions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 156 µg/mL |

The compound exhibited varying degrees of efficacy against these microorganisms, with particularly strong activity noted against Staphylococcus aureus and moderate activity against Candida albicans .

Anticancer Activity

Research has indicated that derivatives of pyrazole, including this compound, may possess anticancer properties. For instance, related pyrazole derivatives have demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| C5 (related derivative) | MCF-7 | 0.08 |

| C5 (related derivative) | A549 | 0.15 |

These findings suggest that the incorporation of the thiolane moiety may enhance the biological activity of pyrazole derivatives .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.

- Anticancer Activity : The inhibition of specific kinases involved in tumor growth and proliferation is a potential mechanism. Molecular docking studies have suggested that it may bind effectively to targets such as EGFR (Epidermal Growth Factor Receptor), leading to reduced cell proliferation .

Case Studies

A recent study demonstrated that modifications to the pyrazole structure can significantly influence its biological activity. Compounds with different substituents were synthesized and tested for their antimicrobial and anticancer properties. The results indicated that certain modifications led to enhanced potency against specific cancer cell lines and improved antibacterial efficacy .

Q & A

Q. What are the optimal synthetic routes for 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling a pyrazole-4-carboxamide precursor with a functionalized thiolane derivative. Key steps include:

- Nucleophilic substitution : Reacting thiolane-3-yl sulfone derivatives with activated pyrazole intermediates under inert conditions (e.g., N₂ atmosphere) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates.

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires iterative adjustment of molar ratios and catalyst loading (e.g., triethylamine or DMAP) .

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and sulfolane moiety. Key diagnostic signals include:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₂N₃O₃S) and detects isotopic patterns.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or oxidoreductases).

- Target selection : Prioritize proteins with sulfone-binding pockets (e.g., DHFR or COX-2) based on structural analogs .

- Scoring metrics : Analyze binding affinity (ΔG) and hydrogen-bond interactions (e.g., pyrazole N-H with catalytic residues) .

- QSAR Modeling : Train models on pyrazole-sulfone derivatives to correlate substituent effects (e.g., electron-withdrawing groups on the sulfolane) with activity .

- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER or GROMACS) .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-sulfone derivatives?

Methodological Answer:

- Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to differentiate compound-specific effects from cell-type variability .

- Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to assess if rapid degradation explains discrepancies in in vitro vs. in vivo efficacy .

- Comparative SAR studies : Synthesize analogs with modified sulfolane substituents (e.g., methyl vs. phenyl) to isolate structural determinants of activity .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- ADME profiling :

- Toxicity endpoints :

- Acute toxicity : LD₅₀ determination in rodents (OECD Guideline 423).

- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .

- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in target organs via scintillation counting .

Key Recommendations for Researchers

- Synthesis : Prioritize DMF with triethylamine for higher yields.

- Characterization : Combine XRD and NOESY NMR to resolve stereochemical ambiguities.

- Biological assays : Validate computational predictions with orthogonal in vitro assays (e.g., SPR for binding kinetics).

- Data interpretation : Cross-reference results with structurally related compounds (e.g., imidazole-sulfones ) to identify trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.